molecular formula C17H14ClN3S2 B2969286 4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide CAS No. 338967-76-3

4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide

Cat. No.: B2969286
CAS No.: 338967-76-3
M. Wt: 359.89
InChI Key: WTTVXMUCRYNCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl with 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methylsulfanylmethyl)-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3S2/c1-22-11-14-9-16(23-15-6-4-13(18)5-7-15)21-17(20-14)12-3-2-8-19-10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTVXMUCRYNCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CN=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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